molecular formula C26H35NO4 B1678453 Piriprost CAS No. 79672-88-1

Piriprost

Cat. No.: B1678453
CAS No.: 79672-88-1
M. Wt: 425.6 g/mol
InChI Key: CZIIGGQJILPHEU-HCHVXQBBSA-N
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Description

Piriprost, also known as U-60, 257, is a structural analog of prostaglandin I2 (PGI2). It is primarily recognized for its role as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a significant role in conditions such as asthma and allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piriprost can be synthesized through a series of chemical reactions involving the cyclopentane ring and pyrrole structures. The synthesis typically involves the following steps:

  • Formation of the cyclopentane ring.
  • Introduction of the pyrrole ring.
  • Functionalization of the side chains to introduce hydroxyl and carboxyl groups.

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Piriprost undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones and aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Piriprost has several scientific research applications, including:

Mechanism of Action

Piriprost exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby mitigating inflammation and allergic responses. The molecular targets and pathways involved include the arachidonic acid pathway and the subsequent synthesis of leukotrienes .

Comparison with Similar Compounds

Similar Compounds

    Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

    Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.

    Pranlukast: Another leukotriene receptor antagonist with similar applications.

Uniqueness of Piriprost

This compound is unique in its structural similarity to prostaglandin I2 and its specific inhibition of 5-lipoxygenase. Unlike leukotriene receptor antagonists such as montelukast and pranlukast, this compound directly inhibits the synthesis of leukotrienes, providing a different mechanism of action. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

79672-88-1

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid

InChI

InChI=1S/C26H35NO4/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31)/b16-15+/t21-,22+,25+/m0/s1

InChI Key

CZIIGGQJILPHEU-HCHVXQBBSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O

SMILES

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6,9-deepoxy-6,9-(phenylimino)-delta (6,8)pgI1
6,9-desepoxy-6,9-(phenylimino)-delta-(6,8)prostaglandin I1
piriprost
U 60,257
U 60257
U 60257B
U-60,257
U-60257

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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